
Methyl 5-(2-Phenoxyphenyl)isoxazole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-(2-Phenoxyphenyl)isoxazole-3-carboxylate is a chemical compound belonging to the isoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(2-Phenoxyphenyl)isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-phenoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, followed by cyclization with acetic anhydride to yield the isoxazole ring . The reaction conditions often involve refluxing in methanol or other suitable solvents.
Industrial Production Methods
Industrial production of this compound may employ similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as copper(I) or ruthenium(II) may be used to facilitate the cycloaddition reactions .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5-(2-Phenoxyphenyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
Methyl 5-(2-Phenoxyphenyl)isoxazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Methyl 5-(2-Phenoxyphenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 5-phenylisoxazole-3-carboxylate
- Methyl 5-(2-Nitrophenyl)isoxazole-3-carboxylate
- Methyl 5-(2-Pyridyl)isoxazole-3-carboxylate
Uniqueness
Methyl 5-(2-Phenoxyphenyl)isoxazole-3-carboxylate stands out due to its unique phenoxyphenyl group, which imparts distinct chemical and biological properties. This structural feature can enhance its binding affinity to specific targets and improve its overall efficacy in various applications .
Eigenschaften
Molekularformel |
C17H13NO4 |
|---|---|
Molekulargewicht |
295.29 g/mol |
IUPAC-Name |
methyl 5-(2-phenoxyphenyl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C17H13NO4/c1-20-17(19)14-11-16(22-18-14)13-9-5-6-10-15(13)21-12-7-3-2-4-8-12/h2-11H,1H3 |
InChI-Schlüssel |
ZJXWQHDCKGVCKF-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=NOC(=C1)C2=CC=CC=C2OC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![10-[4-(1-Pyrrolidinyl)phenyl]-10H-phenoxazine](/img/structure/B13716810.png)

![Pyrrolo[1,2-b]pyridazine-7-carbonitrile](/img/structure/B13716818.png)
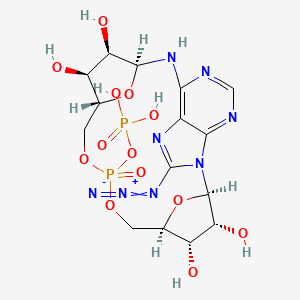
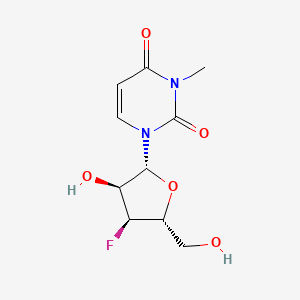

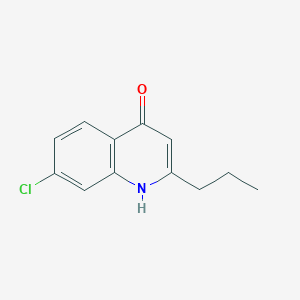
![(2S,3aR,7aR)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid](/img/structure/B13716841.png)
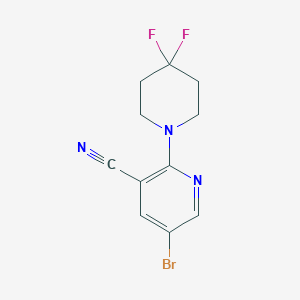
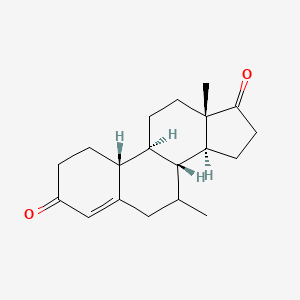
![3-Methyl-1-[1-[3-(methylsulfonyl)phenyl]cyclobutyl]-1-butylamine](/img/structure/B13716850.png)
![3-Amino-4-[4'-(methylsulfonyl)-2-biphenylyl]butyric Acid](/img/structure/B13716864.png)


